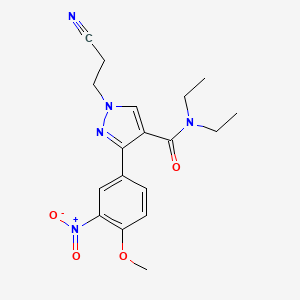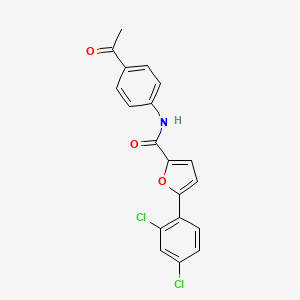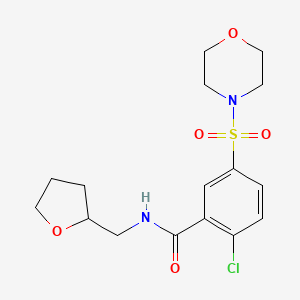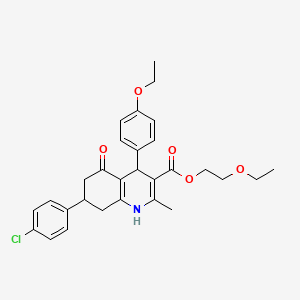![molecular formula C16H17ClN2O5S B5203191 N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B5203191.png)
N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide, commonly referred to as CGP 3466B, is a small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications. It was originally developed as a neuroprotective agent for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.
Mécanisme D'action
The exact mechanism of action of CGP 3466B is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of caspase-3, a protein involved in apoptosis, and reduce the production of reactive oxygen species. It also activates the Nrf2-ARE pathway, which plays a role in cellular defense against oxidative stress. Additionally, it has been shown to inhibit the activity of the proteasome, a protein complex involved in protein degradation.
Biochemical and Physiological Effects:
CGP 3466B has been shown to have several biochemical and physiological effects. It reduces inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. It also improves mitochondrial function by increasing ATP production and reducing oxidative stress. In animal models of Parkinson's disease, it has been shown to increase dopamine levels and reduce the loss of dopaminergic neurons.
Avantages Et Limitations Des Expériences En Laboratoire
CGP 3466B has several advantages for lab experiments. It is a small molecule drug that can easily penetrate cell membranes and cross the blood-brain barrier. It has low toxicity and has been shown to be well-tolerated in animal models. However, its use in clinical trials has been limited due to its poor solubility and bioavailability. It also has a short half-life, which may limit its effectiveness in chronic diseases.
Orientations Futures
There are several future directions for the research and development of CGP 3466B. One direction is to improve its solubility and bioavailability to increase its effectiveness in clinical trials. Another direction is to study its potential use in other neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, it could be studied for its potential use in other conditions such as traumatic brain injury and spinal cord injury. Further research is needed to fully understand the mechanism of action of CGP 3466B and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of CGP 3466B involves the condensation of 4-chloroaniline with 3,4-dimethoxybenzenesulfonyl chloride, followed by reaction with glycine. The resulting product is purified by recrystallization to obtain CGP 3466B in its pure form. The synthesis method has been optimized over the years to increase yield and purity.
Applications De Recherche Scientifique
CGP 3466B has been extensively studied for its potential therapeutic applications in neurodegenerative diseases. It has been shown to protect neurons from oxidative stress, reduce inflammation, and improve mitochondrial function. In animal models of Parkinson's and Alzheimer's disease, CGP 3466B has been shown to improve motor function, reduce cognitive decline, and increase survival rates. It has also been studied for its potential use in stroke, traumatic brain injury, and spinal cord injury.
Propriétés
IUPAC Name |
2-(4-chloro-N-(3,4-dimethoxyphenyl)sulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O5S/c1-23-14-8-7-13(9-15(14)24-2)25(21,22)19(10-16(18)20)12-5-3-11(17)4-6-12/h3-9H,10H2,1-2H3,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQGWFWJDAVBAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)N)C2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5203115.png)

![N-(4-fluorophenyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinamine](/img/structure/B5203124.png)
![4-[(4-cyclohexyl-1H-1,2,3-triazol-1-yl)methyl]-1-(1H-imidazol-5-ylcarbonyl)piperidine trifluoroacetate](/img/structure/B5203130.png)
![1-(2,4-dimethoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate](/img/structure/B5203135.png)

![5-[5-(ethoxymethyl)-1,2,4-oxadiazol-3-yl]-6-methyl-2-(3-thienylcarbonyl)-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B5203151.png)
![N-(3-chlorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B5203157.png)
![2,6-dimethyl-4-[(2-nitrophenyl)acetyl]morpholine](/img/structure/B5203161.png)

![N-cycloheptyl-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5203182.png)

